molecular formula C9H13NO2 B2520255 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one CAS No. 1503195-51-4

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one

Cat. No.: B2520255
CAS No.: 1503195-51-4
M. Wt: 167.208
InChI Key: KJXPLGAYZUQLMZ-UHFFFAOYSA-N
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Description

1-(8-Oxa-3-azabicyclo[321]octan-3-yl)prop-2-en-1-one is a bicyclic compound featuring an oxabicyclo and azabicyclo moiety

Preparation Methods

The synthesis of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .

Chemical Reactions Analysis

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as zinc bromide, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one has several scientific research applications:

Comparison with Similar Compounds

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-9(11)10-5-7-3-4-8(6-10)12-7/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXPLGAYZUQLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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